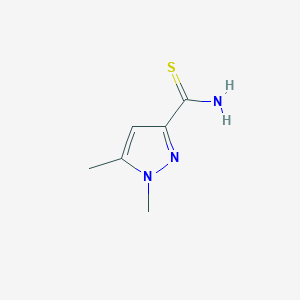

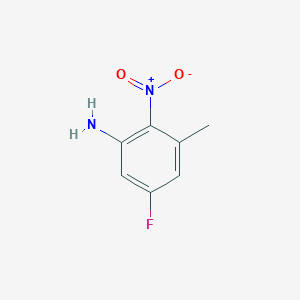

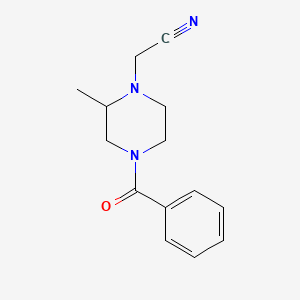

![molecular formula C13H19NO3 B3042090 Amino[4-(pentyloxy)phenyl]acetic acid CAS No. 500695-52-3](/img/structure/B3042090.png)

Amino[4-(pentyloxy)phenyl]acetic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds involves the reaction of Fmoc-amino acids with halogenated precursors, as described in the synthesis of 4-(Fmoc-aminoacyloxymethyl)phenoxyacetic acids . Another method includes the reaction of amino acids with acetylenic hydroxyacid nitriles to yield novel amino acids . Additionally, the preparation of 4-(BOC-aminoacyloxymethyl)phenylacetic acids involves esterification, oxidation, and chlorite oxidation steps . These methods could potentially be adapted for the synthesis of "Amino[4-(pentyloxy)phenyl]acetic acid."

Molecular Structure Analysis

The molecular structure of amino acid derivatives can be characterized using techniques such as X-ray crystallography and vibrational spectroscopy, as demonstrated by the structural study of a dipeptide amino acid derivative . The conformational preferences of novel amino acids can be determined, which is crucial for understanding their potential interactions and reactivity .

Chemical Reactions Analysis

Bioorthogonal reactions are a key aspect of chemical reactions involving amino acids, allowing the introduction of new functionalities into peptides and proteins . The reactivity of amino acid derivatives with other compounds can lead to the formation of hetero-dimer associations, as seen in the adduct of (2-carboxyphenoxy)acetic acid with 4-aminobenzoic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives can be influenced by their structure and substituents. For instance, the introduction of a 5-imino-2,5-dihydro-3-furanyl substituent at the amino group can result in zwitterionic forms with protonated imino groups . The electronic effects and hydrogen-bonding characteristics of aromatic amide substituents can affect the absorption and bioavailability of compounds, as shown in the study of a novel oral delivery agent for recombinant human growth hormone .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Amino acids like "Amino[4-(pentyloxy)phenyl]acetic acid" are often synthesized and characterized to study their chemical properties. One study focused on synthesizing novel 2‐(4‐(2‐amino‐6‐(4‐substituted phenyl) pyrimidin‐4‐yl)‐2‐substituted phenoxy) acetic acid derivatives and evaluated their hypolipidemic activity (Mokale et al., 2012). Another research synthesized derivatives like 8-phenyl-(4-oxy-acetic acid N-hydroxysuccinimidyl ester) for high-performance liquid chromatography applications (Li et al., 2006).

Biological and Medicinal Applications

- Some derivatives of amino[4-(pentyloxy)phenyl]acetic acid have been explored for their potential biological applications. For instance, the synthesis and characterization of metal complexes of certain derivatives revealed antibacterial and antifungal activities (Hussien et al., 2017). Additionally, these amino acids are investigated for their binding properties with proteins, as seen in a study where p-hydroxycinnamic acid derivatives were synthesized and their interaction with bovine serum albumin was examined (Meng et al., 2012).

Analytical Chemistry

- In the field of analytical chemistry, amino acids derivatives like these are used as reagents. One study used a derivative for the simultaneous determination of various hydroxyphenyl acids in human urine, highlighting its utility in detecting potential cancer biomarkers (Yang et al., 2017).

Material Science

- Research in material science also utilizes these compounds. A study demonstrated the synthesis of (E)-3-[4-(Pent-4-en-1-yloxy)phenyl]acrylicc acid, a component of liquid crystal materials, using microwave-assisted flow reactor technology (Egami et al., 2018).

Safety And Hazards

While specific safety and hazard information for “Amino[4-(pentyloxy)phenyl]acetic acid” was not found in the available resources, general safety measures for handling amino acids include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Orientations Futures

The future directions for “Amino[4-(pentyloxy)phenyl]acetic acid” could involve further exploration of its potential applications in various fields of research and industry. Additionally, the development of new synthesis methods and the study of its mechanism of action could be areas of future research .

Propriétés

IUPAC Name |

2-amino-2-(4-pentoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c1-2-3-4-9-17-11-7-5-10(6-8-11)12(14)13(15)16/h5-8,12H,2-4,9,14H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQMLVRYEBEDNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Amino[4-(pentyloxy)phenyl]acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

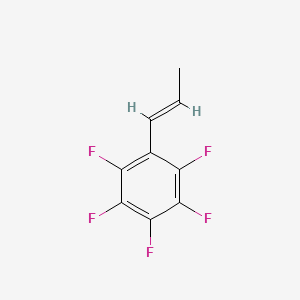

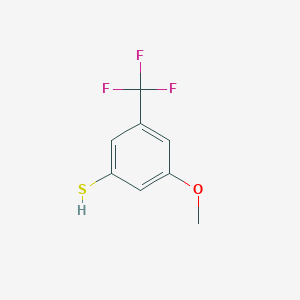

![5-(3-Trifluoromethyl-phenyl)-[1,2,4]oxadiazol-3-ylamine](/img/structure/B3042007.png)